Product packaging for (3-Benzyloxiran-2-yl) methanol(Cat. No.:)

(3-Benzyloxiran-2-yl) methanol

Cat. No.: B8472450
M. Wt: 164.20 g/mol
InChI Key: XJBQHGGFOBLJDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Chiral Epoxides in Synthetic Methodology

Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), are fundamental in biological processes. Often, only one enantiomer of a drug molecule is responsible for its therapeutic effect, while the other may be inactive or even cause harmful side effects. Consequently, the ability to synthesize single enantiomers of complex molecules is of paramount importance in medicinal chemistry and materials science. wikipedia.org

Chiral epoxides are highly valuable intermediates in this pursuit. The strained three-membered ring of the epoxide is susceptible to ring-opening by a wide variety of nucleophiles, a process that can be controlled to generate new stereocenters with high precision. This versatility allows chemists to introduce specific functionalities and build molecular complexity in a predictable manner. thermofisher.cnresearchgate.net The development of methods like the Sharpless asymmetric epoxidation has made chiral epoxides readily accessible, further cementing their role as powerful synthons in asymmetric synthesis. wikipedia.orgnumberanalytics.com

The Unique Architectural Features of (3-Benzyloxiran-2-yl)methanol

(3-Benzyloxiran-2-yl)methanol possesses a distinct combination of functional groups that contribute to its synthetic utility. The key features include:

A Chiral Epoxide Ring: This is the core of its reactivity, allowing for stereospecific ring-opening reactions.

A Primary Alcohol: The hydroxyl group provides a handle for further functionalization, such as oxidation to an aldehyde or conversion into a better leaving group. mdpi.com

A Benzyl (B1604629) Group: The bulky benzyl group can influence the regioselectivity of the epoxide ring-opening, directing nucleophilic attack to the less hindered carbon.

This specific arrangement of functional groups makes (3-Benzyloxiran-2-yl)methanol a bifunctional chiral building block, enabling the introduction of both a hydroxyl and a benzyl-substituted stereocenter in a single step.

The table below summarizes some of the key properties of (3-Benzyloxiran-2-yl)methanol.

PropertyValue
Chemical FormulaC10H12O2
Molar Mass164.20 g/mol
AppearanceViscous gum/Colorless liquid

Historical Context of Epoxide Chemistry and Chiral Alcohol Derivatization

The chemistry of epoxides dates back to the late 19th century, but it was the development of catalytic asymmetric epoxidation in the latter half of the 20th century that revolutionized their use in synthesis. A landmark achievement was the Sharpless-Katsuki asymmetric epoxidation, first reported in 1980 by K. Barry Sharpless and Tsutomu Katsuki. wikipedia.orgnumberanalytics.com This reaction utilizes a titanium isopropoxide catalyst and a chiral tartrate ester to epoxidize allylic alcohols with high enantioselectivity. wikipedia.orgnumberanalytics.comtcichemicals.com This breakthrough provided a reliable method for accessing chiral epoxides, which were previously difficult to obtain. nobelprize.org

The development of such powerful enantioselective methods for creating chiral epoxides directly impacted the field of chiral alcohol derivatization. Chiral derivatizing agents are used to convert a mixture of enantiomeric alcohols into a mixture of diastereomers, which can then be separated or analyzed. However, the ability to directly synthesize a single enantiomer of an epoxy alcohol like (3-Benzyloxiran-2-yl)methanol offers a more efficient and atom-economical approach to obtaining enantiopure compounds.

Overview of Research Trajectories for (3-Benzyloxiran-2-yl)methanol

Research involving (3-Benzyloxiran-2-yl)methanol has been prominently directed towards its application as a key intermediate in the synthesis of biologically active molecules, most notably antiviral drugs. google.com Its structure is embedded in the backbone of several HIV protease inhibitors, a critical class of drugs used to treat HIV/AIDS.

A significant research trajectory has been its use in the total synthesis of drugs like Amprenavir and Saquinavir. google.comgoogle.com In these syntheses, the chiral centers of (3-Benzyloxiran-2-yl)methanol are incorporated into the final drug molecule, highlighting its role as a crucial chiral building block. The synthetic routes often involve the regioselective ring-opening of the epoxide with nitrogen-containing nucleophiles to construct the core of the inhibitor.

The table below outlines a common synthetic method for preparing (3-Benzyloxiran-2-yl)methanol.

PrecursorReagents and ConditionsProductYieldReference
(E)-4-phenylbut-2-en-1-olm-Chloroperbenzoic acid, CH2Cl2, 0 °C to rt(3-Benzyloxiran-2-yl)methanol88% google.com

The versatility of (3-Benzyloxiran-2-yl)methanol is further demonstrated by its various chemical transformations, as detailed in the table below.

Reaction TypeReagents and ConditionsProductSignificanceReference
Epoxide Ring OpeningSodium azide (B81097), NH4ClAzido (B1232118) diol intermediateKey step in the synthesis of azido epoxides for HIV protease inhibitors. google.com
Epoxide Ring OpeningAniline, Borinic acid catalyst2-Amino-1,4-diol productDemonstrates catalytic, regioselective C3 ring-opening. scholaris.ca
Pictet-Spengler type reaction2-(3,4-Dimethoxyphenyl)ethan-1-ol, TfOH, HFIPFunctionalized isochromanShows utility as an aldehyde surrogate in cyclization reactions. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B8472450 (3-Benzyloxiran-2-yl) methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(3-benzyloxiran-2-yl)methanol

InChI

InChI=1S/C10H12O2/c11-7-10-9(12-10)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2

InChI Key

XJBQHGGFOBLJDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(O2)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Benzyloxiran 2 Yl Methanol and Its Enantiomers

Classical Epoxidation Strategies for Racemic (3-Benzyloxiran-2-yl)methanol

The preparation of racemic (3-Benzyloxiran-2-yl)methanol is commonly achieved through the epoxidation of its allylic alcohol precursor, cinnamyl alcohol. This transformation involves the direct oxidation of the carbon-carbon double bond to form the epoxide ring.

Peracid-Mediated Epoxidation of Allylic Alcohol Precursors

A well-established method for the epoxidation of alkenes is the use of peroxy acids (peracids). In the case of allylic alcohols like cinnamyl alcohol, the presence of the hydroxyl group can influence the stereoselectivity of the epoxidation. Early studies demonstrated that allylic alcohols exhibit facial selectivity when epoxidized with meta-chloroperoxybenzoic acid (m-CPBA) due to hydrogen bonding between the alcohol and the peracid. wikipedia.org This interaction directs the oxidant to the same face of the double bond as the hydroxyl group. wikipedia.org

The reaction between an alkene and a peracid, such as m-CPBA, is a concerted process where the peracid delivers an oxygen atom to the double bond, forming the epoxide and releasing a carboxylic acid as a byproduct. masterorganicchemistry.com The stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com For the synthesis of racemic (3-Benzyloxiran-2-yl)methanol, trans-cinnamyl alcohol is treated with a peracid in an inert solvent like dichloromethane. stolaf.edu

Besides m-CPBA, other peracids like peracetic acid have also been employed. Studies on the oxidation of cinnamyl alcohol with peracetic acid have shown that the reaction can lead to the formation of the desired epoxide, although side products may also be generated depending on the reaction conditions. oup.com

Optimization of Reaction Conditions and Reagent Systems

The efficiency and selectivity of the peracid-mediated epoxidation of cinnamyl alcohol are influenced by several factors, including the choice of peracid, solvent, temperature, and stoichiometry. The reaction with m-CPBA is often performed at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions, such as the opening of the newly formed epoxide ring. reddit.com

Research into the peracetic acid oxidation of cinnamyl alcohol in various solvents has demonstrated the significant impact of the reaction medium on the product distribution. For instance, in tetrahydrofuran (THF), the reaction yielded phenylacetic acid, benzaldehyde, and cinnamyl acetate as major products, indicating that the initially formed (3-Benzyloxiran-2-yl)methanol can undergo further reactions under the oxidation conditions. oup.com The use of methanol (B129727) as a solvent led to the formation of 3-methoxy-3-phenyl-1,2-propanediol, a product of methanolysis of the epoxide ring. oup.com

To enhance the practicality and environmental friendliness of the epoxidation, alternative reagent systems have been developed. A notable "green" alternative to traditional peracids is the use of OXONE®, a potassium triple salt containing potassium peroxymonosulfate (KHSO₅), in a biphasic system with acetone and ethyl acetate. stolaf.edu In this process, dimethyldioxirane, the active oxidant, is generated in situ from the reaction of OXONE® and acetone. stolaf.edu This method offers advantages such as the use of less hazardous reagents and easier workup procedures. stolaf.edu

Table 1: Product Distribution in the Peracetic Acid Oxidation of Cinnamyl Alcohol in THF

ProductYield (%)
Phenylacetic acid25
Benzaldehyde15
Cinnamyl acetate10
1-Hydroxy-3-phenyl-2-propanone5
Other productsTrace amounts

Note: The yields are approximate and can vary based on specific reaction conditions.

Asymmetric and Stereoselective Synthesis of (3-Benzyloxiran-2-yl)methanol Enantiomers

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of asymmetric synthetic methods. For (3-Benzyloxiran-2-yl)methanol, the Sharpless Asymmetric Epoxidation stands out as a highly effective and widely used technique.

Sharpless Asymmetric Epoxidation of Allylic Alcohols

The Sharpless Asymmetric Epoxidation is a Nobel Prize-winning reaction that enables the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.org This reaction utilizes a catalytic system composed of titanium tetraisopropoxide [Ti(OiPr)₄], a chiral tartrate ester, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgharvard.edu

The key to the high enantioselectivity of the Sharpless epoxidation lies in the formation of a chiral titanium-tartrate complex. This complex coordinates with the allylic alcohol and the hydroperoxide, creating a chiral environment that directs the delivery of the oxygen atom to one specific face of the double bond. chemtube3d.com The presence of 3Å molecular sieves is often necessary to ensure a moisture-free environment, which is crucial for the catalyst's activity. wikipedia.org

The epoxidation of cinnamyl alcohol using the Sharpless protocol has been shown to produce the corresponding enantiomerically enriched epoxy alcohols in high yields and with excellent enantioselectivity. units.it For example, depending on the choice of the DET enantiomer, either (2R,3R)- or (2S,3S)-(3-Benzyloxiran-2-yl)methanol can be obtained. units.it

Ligand Design and Catalyst Optimization in Sharpless Epoxidation

The choice of the chiral ligand is a critical parameter in the Sharpless Asymmetric Epoxidation. The most commonly used ligands are the enantiomers of diethyl tartrate (DET) and diisopropyl tartrate (DIPT). harvard.edu Both (+)- and (-)-forms of these tartrates are readily available and relatively inexpensive. harvard.edu The selection between DET and DIPT can influence the enantioselectivity of the reaction, with DIPT sometimes providing higher selectivity. harvard.edu

The catalyst is typically formed in situ from the reaction of titanium tetraisopropoxide and the tartrate ester. The structure of the active catalyst is believed to be a dimer of [Ti(tartrate)(OR)₂]. wikipedia.orgwayne.edu The stoichiometry of the catalyst components, including the titanium source and the chiral ligand, is an important factor to optimize for achieving high catalytic activity and enantioselectivity. A slight excess of the tartrate ligand relative to the titanium isopropoxide is often employed. harvard.edu

Diastereoselectivity and Enantiocontrol in Epoxy Alcohol Formation

The Sharpless Asymmetric Epoxidation exhibits remarkable predictability in terms of stereochemical outcome. A simple mnemonic allows for the prediction of the absolute configuration of the resulting epoxy alcohol. When the allylic alcohol is drawn in a specific orientation, the use of (+)-diethyl tartrate directs the epoxidation to one face of the double bond, while (-)-diethyl tartrate directs it to the opposite face. wikipedia.org

In the case of cinnamyl alcohol, the Sharpless epoxidation has been reported to proceed with high enantiomeric excess (ee). For instance, a tungsten-catalyzed asymmetric epoxidation of cinnamyl alcohol, a related methodology, has yielded the product with 94% ee. acs.org Another study utilizing the Sharpless epoxidation of cinnamyl alcohol reported yields of 82-83% for the corresponding epoxy alcohols. units.it The high degree of enantiocontrol makes this method particularly valuable for the synthesis of chiral building blocks.

The diastereoselectivity of the Sharpless epoxidation is also generally high, with the reaction favoring the formation of one diastereomer when the allylic alcohol already contains a stereocenter. The inherent facial bias of the chiral catalyst typically overrides the directing effect of the existing stereocenter in the substrate.

Table 2: Examples of Asymmetric Epoxidation of Cinnamyl Alcohol

Catalyst SystemChiral LigandProduct EnantiomerYield (%)Enantiomeric Excess (ee) (%)
Ti(OiPr)₄ / TBHP(+)-DET(2R,3R)82>95
Ti(OiPr)₄ / TBHP(-)-DET(2S,3S)83>95
WO₂(acac)₂ / H₂O₂BHA-ligandNot specified8794

Data is compiled from various sources and represents typical outcomes.

Biocatalytic Approaches to Chiral Epoxide Formation

Biocatalysis has emerged as a powerful tool for the synthesis of chiral epoxides, offering high selectivity under mild reaction conditions. Enzymes such as monooxygenases and epoxide hydrolases are central to these strategies.

Enzymatic Epoxidation via Monooxygenases

Monooxygenases are enzymes that can introduce a single oxygen atom into a substrate, making them ideal for the direct epoxidation of alkenes. Styrene monooxygenases, which are two-component flavoproteins, are known to catalyze the NADH- and FAD-dependent enantioselective epoxidation of styrene to styrene oxide. nih.gov This class of enzymes has potential for the asymmetric epoxidation of allylic alcohols like cinnamyl alcohol, the direct precursor to (3-Benzyloxiran-2-yl)methanol. While direct epoxidation of cinnamyl alcohol by a monooxygenase is a promising strategy, research has also focused on the kinetic resolution of racemic secondary allylic alcohols through monooxygenase-catalyzed epoxidation, which can yield enantiopure epoxy alcohols. nih.govresearchgate.net Non-heme diiron-dependent monooxygenase systems, such as PmlABCDEF, have also been utilized as whole-cell biocatalysts for epoxidation, demonstrating the versatility of these enzymes. nih.gov

Epoxide Hydrolase-Mediated Kinetic Resolution of Racemic Precursors

Kinetic resolution using epoxide hydrolases (EHs) is a widely adopted and effective method for separating racemic epoxides. This technique relies on the enzyme's ability to selectively hydrolyze one enantiomer of the epoxide to a diol, leaving the other, less reactive enantiomer in high enantiomeric excess.

The epoxide hydrolase from the bacterium Agrobacterium radiobacter AD1 (EchA) is a well-characterized enzyme for this purpose. core.ac.ukcore.ac.uk It operates through a catalytic triad (Asp107, His275, and Asp246) and proceeds via a covalent alkyl-enzyme intermediate. core.ac.ukcore.ac.ukresearchgate.net This enzyme has shown moderate enantioselectivity towards (R)-styrene oxide, a close structural analog of (3-Benzyloxiran-2-yl)methanol. nih.gov Protein engineering efforts, including rational evolution and directed evolution, have been successfully applied to enhance both the activity and enantioselectivity of EHs like EchA for various epoxides. nih.govnih.gov

Other microbial EHs have also been identified and applied for the kinetic resolution of related aromatic epoxides. For instance, a novel EH from Tsukamurella paurometabola demonstrated excellent enantioselectivity (E > 100) and high substrate tolerance for phenyl glycidyl ether (PGE) and its derivatives, achieving over 99% ee for the remaining (R)-PGE. nih.gov Similarly, an EH from a Bacillus sp. was used for the stereospecific hydrolysis of (R)-phenyl glycidyl ether to produce (R)-3-phenoxy-1,2-propanediol with 96.3% ee. nih.gov The yeast Galactomyces geotrichum has been employed to resolve racemic ethyl 3-phenylglycidate, yielding the (2R,3S) enantiomer with >99% ee. mdpi.com

Table 1: Examples of Epoxide Hydrolase-Mediated Kinetic Resolution

Enzyme Source Racemic Substrate Product(s) Enantiomeric Excess (ee) Yield Reference
Tsukamurella paurometabola Phenyl Glycidyl Ether (PGE) (R)-PGE >99% 45% nih.gov
Galactomyces geotrichum Ethyl 3-phenylglycidate (2R,3S)-Ethyl-3-phenylglycidate >99% N/A mdpi.com
Bacillus sp. Z018 Phenyl Glycidyl Ether (PGE) (R)-3-phenoxy-1,2-propanediol 96.3% 45.8% nih.gov
Chemo-Enzymatic Pathways for (3-Benzyloxiran-2-yl) methanol Analogs

Chemo-enzymatic synthesis combines the strengths of chemical and biological catalysis to construct complex molecules. nih.govnih.gov This integrated approach is particularly useful for producing analogs of (3-Benzyloxiran-2-yl)methanol.

A notable strategy involves the chemo-enzymatic synthesis of vicinal diols from propenylbenzenes, which are structurally related to cinnamyl alcohol. This two-step process begins with a lipase-catalyzed epoxidation using a peroxycarboxylic acid generated in situ, followed by hydrolysis of the resulting epoxide to a diastereomeric mixture of diols. frontiersin.org Another successful application is the synthesis of the Taxol C-13 side chain, which starts with the bioresolution of racemic ethyl 3-phenylglycidate using Galactomyces geotrichum. The resulting enantiopure (2R,3S)-EPG is then converted via chemical steps into the desired final product with high enantioselectivity. mdpi.com These examples highlight how enzymatic reactions can be strategically integrated with conventional chemistry to access valuable chiral molecules. rsc.orgmdpi.com

Organocatalytic Methods for Asymmetric Epoxidation

Organocatalysis provides a metal-free alternative for asymmetric epoxidation. Chiral small organic molecules are used to catalyze the enantioselective transfer of an oxygen atom to a double bond. For precursors to (3-Benzyloxiran-2-yl)methanol, such as cinnamaldehyde, this method has proven highly effective.

A diastereo- and enantioselective organocatalytic epoxidation of α,β-unsaturated aldehydes, including cinnamaldehyde, has been developed using hydrogen peroxide as the oxidant in an aqueous alcohol solution. nih.govrsc.org The reaction is catalyzed by a chiral silyloxymethyl-substituted pyrrolidine, achieving high enantioselectivities (up to 96% ee) for the major diastereoisomer. nih.govrsc.org The resulting chiral epoxy aldehyde can then be reduced to the corresponding epoxy alcohol, (3-Benzyloxiran-2-yl)methanol. Other organocatalytic systems, such as those employing chiral ketones or iminium salts, have also been reviewed as effective methods for the asymmetric epoxidation of various olefins. nih.gov

Other Stereocontrolled Epoxide Synthesis Methods (e.g., Corey, Darzens for general oxiranes)

Classic named reactions remain fundamental for the synthesis of oxiranes, including the precursors to (3-Benzyloxiran-2-yl)methanol.

The Darzens glycidic ester condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). sciencemadness.org The condensation of benzaldehyde with an ethyl or methyl chloroacetate using a base like sodium ethoxide is a direct route to produce ethyl or methyl 3-phenylglycidate. sciencemadness.orgacs.orgchempedia.info This glycidic ester is a key intermediate that can be subsequently reduced to afford (3-Benzyloxiran-2-yl)methanol. The reaction can be performed under various conditions, including in a water suspension medium, which simplifies product isolation. researchgate.net

The Johnson-Corey-Chaykovsky reaction involves the addition of a sulfur ylide to an aldehyde or ketone to produce an epoxide. wikipedia.org This reaction is a powerful alternative to traditional olefin epoxidation. wikipedia.org The ylide, typically generated in situ from a sulfonium salt like trimethylsulfonium iodide and a strong base, acts as a nucleophile, attacking the carbonyl carbon. organic-chemistry.orgnrochemistry.com Subsequent intramolecular displacement of the good leaving group (e.g., dimethyl sulfide) forms the epoxide ring. wikipedia.orgorganic-chemistry.org This method can be applied to cinnamaldehyde or benzaldehyde to generate the corresponding epoxides, providing another synthetic route to the oxirane ring system of the target molecule. alfa-chemistry.comorganicchemistrytutor.com

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals and pharmaceuticals. For (3-Benzyloxiran-2-yl)methanol, this involves utilizing safer solvents, renewable feedstocks, and more efficient catalytic systems.

Biocatalytic methods, as detailed in section 2.2.2, are inherently green as they operate in aqueous media under mild conditions. A fully sustainable route to the precursor, cinnamyl alcohol, has been demonstrated starting from the renewable primary metabolite L-phenylalanine using a three-step biocatalytic cascade. nih.govresearchgate.net

In chemical synthesis, the choice of solvent is critical. The vanadium-catalyzed epoxidation of cinnamyl alcohol has been successfully performed in ionic liquids (ILs) like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][Tf2N]), which can offer advantages over traditional volatile organic solvents. researchgate.netresearchgate.net Another green approach to the epoxidation of trans-cinnamyl alcohol uses Oxone® as the oxidant and acetone in a biphasic water-ethyl acetate system. stolaf.edu This method avoids chlorinated solvents and hazardous reagents like m-CPBA, with acetone being recycled in the catalytic cycle. stolaf.edu Furthermore, the development of heterogeneous catalysts, such as supported silver-cobalt nanoparticles for the selective oxidation of cinnamyl alcohol, aligns with green principles by facilitating catalyst recovery and reuse. mdpi.com

Metal-Catalyst-Free Methodologies

The elimination of metal catalysts from synthetic processes is a significant goal in green chemistry, as it circumvents issues related to metal toxicity, contamination of the final product, and the cost of catalyst removal. For the synthesis of this compound, which is often derived from the epoxidation of trans-cinnamyl alcohol, several metal-free approaches have been investigated.

More recent developments in metal-free epoxidation include the use of greener oxidizing agents. One such method employs Oxone®, a potassium triple salt containing potassium peroxymonosulfate (KHSO₅), in conjunction with a ketone, typically acetone, in a biphasic system of water and an organic solvent like ethyl acetate. stolaf.edu In this system, the acetone is catalytically converted to dimethyldioxirane in the aqueous phase, which then migrates to the organic phase to epoxidize the cinnamyl alcohol. stolaf.edu A key advantage of this method is that the acetone is regenerated and recycled within the reaction, and the primary byproduct is non-toxic potassium sulfate. stolaf.edu

Organocatalysis has also emerged as a powerful tool for metal-free asymmetric epoxidation. Chiral ketones, for instance, can be used to generate chiral dioxiranes in situ for the enantioselective epoxidation of allylic alcohols. Furthermore, organocatalysts like pyrrole-proline diketopiperazine (DKP) have been shown to mediate the aerobic, metal-free epoxidation of electron-rich alkenes, utilizing molecular oxygen as the terminal oxidant. rsc.org Another innovative approach involves the use of in situ generated poly(peroxybenzoic acid) from poly(benzoic acid) and hydrogen peroxide, which acts as a heterogeneous and recyclable catalytic system for olefin epoxidation under mild conditions. rsc.org

Method Oxidizing Agent Catalyst/Mediator Key Byproducts Advantages Disadvantages
m-CPBA meta-chloroperoxybenzoic acidNonem-chlorobenzoic acidReadily available, simple procedure.Poor atom economy, chlorinated waste.
Oxone®/Acetone Oxone® (KHSO₅)Acetone (regenerated)Potassium sulfateGreen oxidant, acetone is recycled, non-toxic byproducts. stolaf.eduRequires a biphasic solvent system.
Organocatalysis (DKP) Molecular Oxygen (O₂)Pyrrole-proline diketopiperazineWaterUses air as the oxidant, metal-free. rsc.orgMay have limited substrate scope.
Poly(peroxybenzoic acid) Hydrogen Peroxide (H₂O₂)Poly(benzoic acid)Water, Poly(benzoic acid) (recyclable)Heterogeneous catalyst, recyclable, mild conditions. rsc.orgRequires preparation of the polymer.

Solvent-Free and Aqueous Reaction Environments

The choice of solvent is a critical factor in the environmental impact of a chemical process. Ideal green solvents are non-toxic, non-volatile, readily available, and recyclable. The ultimate goal is to perform reactions under solvent-free conditions or in water.

While a completely solvent-free synthesis of this compound is not widely reported, significant strides have been made in utilizing aqueous reaction media. The aforementioned Oxone®/acetone epoxidation of trans-cinnamyl alcohol is a prime example of a reaction performed in a biphasic system containing water. stolaf.edu This method not only leverages the low cost and non-toxicity of water but also facilitates the separation of the organic product from the water-soluble inorganic byproducts.

Ionic liquids (ILs) have also been explored as alternative "green" solvents for the epoxidation of cinnamyl alcohol. researchgate.netresearchgate.net Although not strictly solvent-free, ILs are non-volatile, which reduces air pollution and exposure risks. However, the synthesis, cost, and toxicity of some ionic liquids remain areas of concern.

The development of truly solvent-free methods often relies on the physical state of the reactants. If the starting material, such as cinnamyl alcohol, is a liquid at the reaction temperature, it can potentially serve as its own solvent. Such approaches are highly desirable as they simplify workup procedures and minimize waste.

Reaction Environment Example System Advantages Challenges
Aqueous Biphasic Oxone®/acetone in Ethyl Acetate/WaterUse of non-toxic water, easy separation of byproducts. stolaf.eduRequires an organic co-solvent, potential for hydrolysis of the epoxide.
Ionic Liquids Cinnamyl alcohol epoxidation in [bmim][Tf₂N]Low volatility, potential for catalyst recycling. researchgate.netresearchgate.netHigh cost, potential toxicity, and viscosity can pose challenges.
Solvent-Free (Hypothetical) Neat reaction of cinnamyl alcoholMaximized concentration, no solvent waste, simplified purification.Potential for high viscosity, challenges with heat transfer, requires liquid reactants or melting.

Atom Economy and Waste Minimization in this compound Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal reaction has a 100% atom economy, meaning there are no waste byproducts.

The synthesis of this compound via the epoxidation of cinnamyl alcohol provides a clear illustration of this principle.

Low Atom Economy Example (m-CPBA Epoxidation): C₉H₁₀O + C₇H₅ClO₃ → C₉H₁₀O₂ + C₇H₅ClO₂ (Cinnamyl alcohol) + (m-CPBA) → (this compound) + (m-chlorobenzoic acid)

In this reaction, the entire molecule of m-chlorobenzoic acid is generated as waste, leading to a significantly lower atom economy.

High Atom Economy Example (Direct Oxidation): C₉H₁₀O + [O] → C₉H₁₀O₂ (Cinnamyl alcohol) + (Oxygen atom) → (this compound)

Reactions that utilize an oxygen atom from sources like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) are inherently more atom-economical, as the only theoretical byproduct is water (in the case of H₂O₂) or there are no byproducts (in the case of O₂). The Oxone®/acetone system also demonstrates good atom economy as the oxygen atom is transferred efficiently, and the co-reagents are either recycled or result in simple inorganic salts. stolaf.edu

Waste minimization extends beyond atom economy to include the reduction of solvent waste, energy consumption, and the elimination of hazardous reagents and catalysts. The principles of green chemistry encourage the use of catalytic processes over stoichiometric ones. For instance, the Sharpless asymmetric epoxidation, while utilizing a titanium catalyst, is a catalytic process that can achieve high enantioselectivity with small amounts of the catalyst and chiral ligand. youtube.comchem-station.comwikipedia.orgorganic-chemistry.org However, from a green chemistry perspective, developing a highly efficient and recyclable metal-free organocatalyst for this transformation remains a key objective.

Strategies for waste minimization in the synthesis of this compound include:

Catalyst Recycling: Employing heterogeneous or immobilized catalysts that can be easily recovered and reused.

Solvent Reduction and Recycling: Performing reactions in more concentrated solutions, under solvent-free conditions, or using solvents that can be readily purified and reused.

Telescoping Reactions: Designing multi-step syntheses where intermediates are not isolated, thus reducing solvent use and waste from purification steps.

By focusing on these advanced methodologies, the synthesis of this compound and its enantiomers can be made more sustainable and environmentally responsible.

Stereochemical Control and Enantiopurity Management of 3 Benzyloxiran 2 Yl Methanol

Strategies for Achieving High Enantiomeric Excess in (3-Benzyloxiran-2-yl) methanol (B129727)

Achieving high enantiomeric excess (ee) is paramount for the utility of (3-Benzyloxiran-2-yl) methanol in asymmetric synthesis. The two principal strategies for obtaining this compound in enantiopure form are the asymmetric epoxidation of a prochiral precursor and the kinetic resolution of a racemic mixture.

Sharpless Asymmetric Epoxidation (SAE)

The most direct and widely used method for synthesizing enantiopure 2,3-epoxy alcohols is the Sharpless Asymmetric Epoxidation. wikipedia.orgmdpi.com This reaction utilizes a catalyst system formed from titanium tetra(isopropoxide) and an enantiopure dialkyl tartrate, with tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.orgdalalinstitute.com The reaction is highly predictable and reliable for allylic alcohols. nih.gov The synthesis of this compound would start from the corresponding allylic alcohol, (E)-4-benzyloxy-2-buten-1-ol. The choice of tartrate enantiomer dictates the facial selectivity of the epoxidation, allowing for the synthesis of either enantiomer of the product in high ee. mdpi.com

Using L-(+)-diethyl tartrate (L-(+)-DET) directs the epoxidation to the top face of the alkene when drawn in a specific orientation, yielding (2R,3S)-(3-Benzyloxiran-2-yl) methanol.

Using D-(−)-diethyl tartrate (D-(−)-DET) directs oxidation to the bottom face, yielding (2S,3R)-(3-Benzyloxiran-2-yl) methanol.

Catalyst SystemAllylic Alcohol PrecursorExpected ProductTypical Enantiomeric Excess (ee)
Ti(OiPr)₄ / L-(+)-DET / TBHP(E)-4-benzyloxy-2-buten-1-ol(2R,3S)-(3-Benzyloxiran-2-yl) methanol>95%
Ti(OiPr)₄ / D-(−)-DET / TBHP(E)-4-benzyloxy-2-buten-1-ol(2S,3R)-(3-Benzyloxiran-2-yl) methanol>95%

Hydrolytic Kinetic Resolution (HKR)

An alternative to asymmetric synthesis is the resolution of a racemic mixture. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a highly efficient method for resolving terminal epoxides. acs.orgunipd.it This reaction employs a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of the racemic epoxide to the corresponding 1,2-diol, leaving the unreacted epoxide enantiomer in high enantiomeric excess. nih.govtandfonline.com While this method has a maximum theoretical yield of 50% for the desired epoxide, it can achieve exceptional levels of enantiopurity (often >99% ee). acs.org The reaction is practical due to its use of water as a reagent and low catalyst loadings. unipd.it

CatalystReactantProductsOutcome for Epoxide
(R,R)-(salen)Co(III)OAcRacemic this compound(S,S)-Enantiomer (unreacted) + (R,R)-Diol>99% ee of the (S,S)-enantiomer
(S,S)-(salen)Co(III)OAcRacemic this compound(R,R)-Enantiomer (unreacted) + (S,S)-Diol>99% ee of the (R,R)-enantiomer

Diastereoselective Control in Reactions Involving this compound

Once obtained in enantiopure form, the stereocenters in this compound can direct the stereochemical outcome of subsequent reactions, most notably the nucleophilic ring-opening of the epoxide. The neighboring hydroxyl group plays a crucial role in this process through intramolecular coordination to a Lewis acid, which in turn directs the regioselectivity and stereoselectivity of the nucleophilic attack.

Under basic or neutral conditions (Payne-type conditions), nucleophilic attack typically occurs at the less substituted C2 position. However, in the presence of a Lewis acid (e.g., Ti(OiPr)₄), the substrate forms a chelated intermediate. This chelation directs the nucleophile to attack the C3 position. researchgate.net This reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of configuration at the site of attack and leading to the formation of a trans-1,2-diol derivative with excellent diastereoselectivity. researchgate.net For example, the reaction of (2S,3R)-(3-Benzyloxiran-2-yl) methanol with an amine nucleophile in the presence of a titanium catalyst would lead to the formation of a single diastereomer of the corresponding 3-amino-1,2-diol. This predictable control is a cornerstone of the synthetic utility of 2,3-epoxy alcohols. researchgate.net

Dynamic Kinetic Resolution and Asymmetric Catalysis for Epoxide Intermediates

Dynamic Kinetic Resolution (DKR) is a powerful strategy that overcomes the 50% yield limitation of traditional kinetic resolution. princeton.edu DKR combines a rapid, in-situ racemization of the starting material with a highly selective kinetic resolution step. nih.gov This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. princeton.edu

In the context of synthesizing this compound, a DKR process could be applied to its allylic alcohol precursor. A chemoenzymatic DKR of racemic (E)-4-benzyloxy-2-buten-1-ol could be envisioned. This process would involve two key catalysts:

A Lipase (B570770): An enzyme, such as Candida antarctica lipase B (CalB), selectively acylates one enantiomer of the alcohol (e.g., the R-enantiomer). nih.gov

A Racemization Catalyst: A metal complex, such as a Shvo or Bäckvall ruthenium catalyst, simultaneously racemizes the unreacted alcohol enantiomer (the S-enantiomer), continuously replenishing the substrate for the lipase. nih.gov

This synergistic process would convert the entire racemic mixture into a single enantiomer of the acylated allylic alcohol, which can then be deacylated and subjected to Sharpless epoxidation to furnish the desired enantiopure this compound in high yield and enantiomeric excess.

Stereochemical Purity Assessment and Maintenance

The accurate determination of enantiomeric and diastereomeric purity is essential. Several analytical techniques are routinely employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining enantiomeric excess. Using a chiral stationary phase (e.g., polysaccharide-based columns), the enantiomers of this compound or its derivatives can be separated and quantified. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers are indistinguishable in a standard NMR spectrum, their purity can be determined by converting them into diastereomers through reaction with a chiral derivatizing agent, such as Mosher's acid chloride. The resulting diastereomeric esters exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the enantiomeric ratio. Alternatively, chiral shift reagents can be used to induce chemical shift differences between enantiomers. mdpi.com

Maintenance of stereochemical purity requires careful handling. As noted in Section 3.1, the epoxide scaffold is sensitive to acidic conditions. Therefore, storage in neutral, aprotic solvents at low temperatures is recommended. All subsequent synthetic steps, purifications (e.g., chromatography), and workup procedures should be designed to avoid acidic environments to prevent any erosion of enantiomeric or diastereomeric purity.

Reactivity Profiles and Transformative Pathways of 3 Benzyloxiran 2 Yl Methanol

Nucleophilic Ring Opening Reactions of the Oxirane Moiety

The three-membered epoxide ring is characterized by significant angle strain, rendering it susceptible to ring-opening reactions by a wide array of nucleophiles. This process is a cornerstone of its synthetic utility, allowing for the stereospecific introduction of two new functional groups. The ring-opening can be catalyzed by either acid or base, and the reaction pathway is highly dependent on the conditions employed. jsynthchem.com In a basic or neutral environment, the reaction proceeds via an Sₙ2 mechanism, where the nucleophile directly attacks one of the epoxide carbons. jsynthchem.com Under acidic conditions, the epoxide oxygen is first protonated, creating a more reactive electrophile and a process that has characteristics of both Sₙ1 and Sₙ2 reactions. jsynthchem.com

The ring-opening of the unsymmetrical oxirane in (3-Benzyloxiran-2-yl) methanol (B129727) can theoretically yield two different regioisomers, resulting from nucleophilic attack at either the C2 (carbon bearing the methanol group) or the C3 (carbon bearing the benzyl (B1604629) group). The outcome is governed by a combination of steric and electronic factors.

Regioselectivity: Under basic or neutral conditions, nucleophilic attack predominantly occurs at the less sterically hindered carbon atom. For (3-Benzyloxiran-2-yl) methanol, this is the C2 position. This preference follows a standard Sₙ2 pathway where steric hindrance is the dominant controlling factor. In contrast, under acidic conditions, the regioselectivity can be more complex. The protonated epoxide may be attacked at the C3 position. This is because the C3 carbon is benzylic, and any developing positive charge in the transition state can be stabilized by the adjacent phenyl ring. rsc.org Therefore, the reaction's regioselectivity can be tuned by the choice of catalytic conditions. jsynthchem.com

Stereoselectivity: Nucleophilic ring-opening of epoxides is a stereospecific process. The Sₙ2 attack involves a backside approach by the nucleophile relative to the carbon-oxygen bond that is breaking. This results in an inversion of the stereochemical configuration at the center of attack. Consequently, the defined stereochemistry of the starting epoxide will directly control the stereochemistry of the resulting diol or amino alcohol product.

Table 1: Predicted Regioselectivity of Nucleophilic Ring Opening of this compound

Catalyst Condition Nucleophile (Nu⁻) Predominant Site of Attack Major Product Structure Rationale
Basic/Neutral (e.g., NaOMe, LiAlH₄) Strong, basic C2 1-Benzyl-3-(nucleophiloxy)propane-1,2-diol derivative Sₙ2 attack at the least sterically hindered carbon.
Acidic (e.g., H₂SO₄, Lewis Acids) Weak, neutral (e.g., H₂O, ROH) C3 2-Benzyl-3-(nucleophiloxy)propane-1,2-diol derivative Attack at the benzylic carbon, which can better stabilize a partial positive charge in the transition state.

In many cases, the inherent structural and electronic properties of the epoxide substrate dictate the regioselectivity of the ring-opening reaction, a phenomenon known as substrate control. rsc.org For this compound, the steric bulk of the benzyl group and the electronic activation at the benzylic C3 position are the key substrate-directing features.

However, modern synthetic methods increasingly utilize sophisticated catalysts to override these innate preferences, leading to reagent-controlled transformations. rsc.org For instance, certain bulky Lewis acid catalysts can coordinate to the epoxide oxygen and one of the substituents, sterically blocking one face or one carbon of the epoxide and directing the incoming nucleophile to the alternative site. The use of specific cationic aluminum salen catalysts, for example, has been shown to achieve high regioselectivity in the ring-opening of unbiased epoxides with nitrogen nucleophiles, demonstrating a catalyst-controlled outcome. rsc.org This approach allows for the selective formation of a desired regioisomer that might be disfavored under standard substrate-controlled conditions.

The benzyl substituent at the C3 position exerts a profound influence on the reactivity of the oxirane ring through several mechanisms:

Steric Hindrance: As mentioned, the benzyl group provides significant steric bulk around the C3 carbon. This is the primary reason for the preferential attack of nucleophiles at the C2 position under basic or neutral Sₙ2 conditions.

Electronic Activation: The C3 carbon is a benzylic position. The adjacent phenyl ring can stabilize a positive charge at this position through resonance. youtube.com This electronic effect becomes particularly important in acid-catalyzed ring-opening reactions. Protonation of the epoxide oxygen by a Lewis or Brønsted acid makes the C-O bonds weaker and the carbons more electrophilic. The transition state for C-O bond cleavage has significant carbocationic character, which is better stabilized at the benzylic C3 position than at the C2 position. youtube.comrsc.org This electronic preference can lead to a reversal of regioselectivity, favoring attack at C3 under acidic conditions.

Combined Transformations Involving Both Epoxide and Alcohol Functionalities

The dual functionality of (3-Benzyloxiran-2-yl)methanol enables sequential or one-pot transformations that modify both the epoxide and the alcohol groups. These reactions can lead to the formation of more complex molecular architectures.

One illustrative pathway involves the initial ring-opening of the epoxide with a nucleophile, followed by a transformation of the newly formed secondary alcohol and the original primary alcohol. For example, reaction with an amine can open the epoxide to form an amino diol. Subsequent protection or further functionalization of the diol can then be achieved.

Another possibility is the intramolecular cyclization, where the alcohol moiety acts as a nucleophile to open the epoxide ring under certain conditions, although this typically requires activation of the epoxide and specific stereochemistry to favor cyclization. The bifunctional nature of molecules like glycidol, a related epoxy alcohol, allows them to act as both a substrate and a catalyst in certain reactions, such as the cycloaddition of CO2, highlighting the cooperative role the hydroxyl group can play. researchgate.netnih.gov

Cascade and Multi-Component Reactions Utilizing (3-Benzyloxiran-2-yl)methanol

(3-Benzyloxiran-2-yl)methanol is a prime candidate for use in cascade and multi-component reactions, where multiple bond-forming events occur in a single operation, leading to a rapid increase in molecular complexity.

Cascade Reactions:

The reactivity of the epoxide and alcohol functionalities can be harnessed to initiate cascade sequences. For instance, a domino reaction can be initiated by an intermolecular nucleophilic attack on the epoxide. nih.gov The resulting intermediate, containing a newly generated nucleophilic center, can then participate in a subsequent intramolecular reaction. In the context of 2,3-epoxyamides, which share the epoxy alcohol motif, domino reactions involving oxa-Michael/aza-Michael/epoxide opening sequences have been developed. nih.gov By analogy, (3-Benzyloxiran-2-yl)methanol could potentially undergo an initial reaction at the alcohol, followed by an intramolecular attack on the epoxide, or vice versa, depending on the reaction partners and conditions.

Multi-Component Reactions (MCRs):

MCRs, where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, are a powerful tool in modern synthetic chemistry. Glycidol and its derivatives are known to participate in MCRs. The ability of (3-Benzyloxiran-2-yl)methanol to present two reactive sites makes it an attractive component for such reactions. For example, it could potentially participate in a Passerini or Ugi-type reaction after initial derivatization of the alcohol or epoxide. The development of novel MCRs involving functionalized epoxides is an active area of research, offering a pathway to diverse and complex molecular scaffolds.

The table below outlines a hypothetical multi-component reaction involving a derivative of (3-Benzyloxiran-2-yl)methanol.

Reactant 1Reactant 2Reactant 3Potential Product Class
(3-Benzyloxiran-2-yl)methanol derivativeIsocyanideCarboxylic Acidα-Acyloxy-β-hydroxy amide

Strategic Applications of 3 Benzyloxiran 2 Yl Methanol As a Chiral Building Block

Utilization in the Total Synthesis of Complex Organic Molecules

The inherent reactivity and defined stereochemistry of (3-Benzyloxiran-2-yl) methanol (B129727) make it a powerful tool for the asymmetric synthesis of complex organic molecules. The epoxide ring is susceptible to nucleophilic attack, allowing for regioselective and stereospecific ring-opening reactions that introduce new functional groups and stereocenters. This controlled elaboration is fundamental to building intricate molecular frameworks from simpler precursors.

A prime illustration of its utility is in the synthesis of peptide-mimetic compounds, particularly the core structures of several blockbuster antiviral drugs. The synthesis of the hydroxyethylamine isostere, a key pharmacophore in many HIV protease inhibitors, frequently employs (3-Benzyloxiran-2-yl) methanol or its derivatives. The controlled opening of the epoxide ring by an amine nucleophile establishes the crucial (S)-amino and (R)-hydroxy stereocenters present in the backbone of these complex inhibitors. This strategic application underscores the compound's importance in simplifying the synthetic pathway to otherwise challenging molecular targets.

Precursor to Pharmacologically Relevant Scaffolds and Chemical Probes

The principal application of this compound is as a precursor to scaffolds with significant pharmacological relevance, most notably in the field of antiviral drug discovery.

This compound is a cornerstone in the synthesis of a class of HIV protease inhibitors that contain a hydroxyethylamine isostere. This structural motif mimics the natural peptide linkage that the HIV protease enzyme cleaves, thereby inhibiting viral replication.

Amprenavir and Saquinavir Derivatives: The synthesis of Amprenavir and Saquinavir relies on intermediates derived from this compound. A common strategy involves the conversion of the parent allylic alcohol to the epoxide, followed by a nucleophilic ring-opening reaction with an azide (B81097) source. This introduces the nitrogen functionality required for the peptide-like backbone. Subsequent chemical manipulations of the resulting azido-diol lead to the formation of a key azido-epoxide intermediate, which is then coupled with other fragments to complete the synthesis of the final drug molecule. rsc.org

Darunavir Derivatives: The synthesis of Darunavir, a highly potent second-generation HIV protease inhibitor, also utilizes a chiral epoxide derived from this compound. rsc.org The synthetic route involves the oxidation of the corresponding allylic alcohol to form the chiral epoxide [(3S)-3-benzyloxiran-2-yl]methanol. rsc.org This epoxide is then subjected to a ring-opening reaction with an azide, followed by a series of transformations to construct the core of the Darunavir molecule. The precise stereocontrol afforded by the starting epoxide is critical for the biological activity of the final compound. rsc.org

The following table summarizes the key synthetic transformations involving this compound or its immediate precursors in the synthesis of these inhibitors.

Target Inhibitor Scaffold Key Synthetic Step Involving the Epoxide Typical Reagents Resulting Intermediate
Amprenavir/Saquinavir Nucleophilic ring-opening of a derived azido-epoxide with an amine.Isobutylamine or other amine nucleophiles.(2R,3S)-3-azido-1-(alkylamino)-4-phenyl-butan-2-ol derivative.
Darunavir Nucleophilic ring-opening of [(3S)-3-benzyloxiran-2-yl]methanol with an azide.Azidotrimethylsilane, Titanium tetraisopropoxide.(2S,3S)-3-azido-4-phenyl-butane-1,2-diol. rsc.org

While the use of this compound is most prominently documented in the synthesis of HIV protease inhibitors, its chemical properties make it a suitable precursor for other bioactive fragments. The 1,2-amino alcohol moiety, generated from the ring-opening of the epoxide with an amine, is a common structural motif in many biologically active compounds, including beta-blockers and certain alkaloids. However, the current body of scientific literature predominantly focuses on its application in the synthesis of the specific hydroxyethylamine isostere for protease inhibition.

Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of drug candidates. This compound serves as a valuable platform for such studies due to the multiple points available for chemical modification.

From a synthetic standpoint, derivatization can be achieved through several routes:

Modification of the Benzyl (B1604629) Group: The aromatic ring of the benzyl group can be substituted with various functional groups (e.g., electron-donating or electron-withdrawing groups). These modifications can influence the electronic properties and steric bulk of the resulting molecule, which can in turn affect its binding affinity to the target enzyme.

Reactions at the Hydroxyl Group: The primary alcohol can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, providing a handle for attaching different side chains or linkers.

Varying the Nucleophile in Ring-Opening: Employing a diverse range of nucleophiles (amines, thiols, etc.) for the epoxide ring-opening reaction allows for the generation of a library of compounds with varied substituents at that position.

These synthetic modifications on the chiral building block allow medicinal chemists to systematically probe the molecular interactions between the inhibitor and its biological target, leading to the development of drugs with improved potency and pharmacokinetic profiles.

Application in Natural Product Chemical Synthesis

The stereospecific reactions of this compound make it a theoretically attractive building block for the total synthesis of natural products containing 1,2-diol or 1,2-amino alcohol functionalities. Despite this potential, its application in the synthesis of natural products, beyond the realm of peptide-mimetic pharmaceuticals, is not extensively reported in the literature. Its primary documented role remains in the construction of complex, non-natural bioactive compounds.

Role in Material Science Precursor Synthesis (e.g., epoxide-containing polyesters)

Epoxides are widely used as monomers in the synthesis of polymers such as polyesters and polyethers through ring-opening polymerization. The presence of both an epoxide and a hydroxyl group in this compound suggests its potential utility as a monomer or a functional precursor in material science. For instance, the hydroxyl group could serve as an initiation point for polymerization, while the epoxide ring could be incorporated into the polymer backbone or remain as a pendant group for further cross-linking or functionalization. However, based on available literature, the use of this compound specifically for creating materials like epoxide-containing polyesters is not a well-established application.

Mechanistic Insights and Theoretical Investigations of 3 Benzyloxiran 2 Yl Methanol Reactions

Computational Chemistry Studies on (3-Benzyloxiran-2-yl) methanol (B129727) Conformations and Reactivity

Computational chemistry offers powerful tools to investigate the conformational landscape and intrinsic reactivity of molecules like (3-Benzyloxiran-2-yl) methanol. The presence of a flexible benzyl (B1604629) ether group and a hydroxylmethyl substituent on the oxirane ring leads to a number of possible low-energy conformations. These conformations are dictated by a delicate balance of steric and electronic interactions, including hydrogen bonding between the hydroxyl group and the ether oxygen or the oxirane oxygen.

Reactivity descriptors, also derived from DFT calculations, can provide insights into the molecule's chemical behavior. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the likely sites for nucleophilic and electrophilic attack, respectively. For an epoxide like this compound, the LUMO is expected to be localized on the C-O bonds of the oxirane ring, indicating that these carbon atoms are the primary electrophilic sites.

A conceptual representation of the data that would be generated from a DFT analysis of this compound conformers is presented in the table below.

ConformerDihedral Angle (H-O-C-C)Relative Energy (kcal/mol)Key Non-covalent Interactions
A ~60°0.00Intramolecular H-bond (OH to oxirane O)
B ~180°1.25Sterically minimized
C ~-60°0.85Intramolecular H-bond (OH to ether O)

This table is illustrative and based on general principles of conformational analysis for similar epoxy alcohols. The actual values would require specific DFT calculations for this compound.

Elucidation of Reaction Mechanisms in Stereoselective Transformations

The reactions of epoxides are characterized by the nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to its opening. The mechanism of this ring-opening can proceed through either an SN1-like or an SN2-like pathway, which in turn dictates the regioselectivity and stereochemistry of the product.

In the case of this compound, the presence of the neighboring hydroxyl and benzyloxy groups can significantly influence the reaction pathway. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. For this compound, this would generally be the C2 position (the carbon bearing the methanol group), as the C3 position is more sterically encumbered by the larger benzyl group. This attack occurs from the backside, leading to an inversion of configuration at the attacked carbon.

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The transition state in this case can have significant carbocationic character. The nucleophile will then preferentially attack the carbon atom that can better stabilize the developing positive charge. In the case of this compound, the benzylic C3 carbon can stabilize a partial positive charge through resonance, potentially favoring nucleophilic attack at this position.

The neighboring hydroxyl group can also act as an internal nucleophile or as a directing group, especially in the presence of a catalyst. This can lead to intramolecular cyclization reactions or influence the regioselectivity of intermolecular reactions by coordinating to a catalyst and holding it in a specific orientation relative to the epoxide ring.

Quantum Chemical Calculations for Transition State Analysis

Quantum chemical calculations are indispensable for the detailed analysis of reaction transition states, providing quantitative data on activation energies and the geometries of these transient species. By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy path from reactants to products, which passes through the transition state.

For the ring-opening of this compound, DFT calculations can be used to locate the transition state structures for nucleophilic attack at both C2 and C3. The calculated activation energy barriers for these two pathways can then be compared to predict the regioselectivity of the reaction. These calculations can model the SN2-like transition states under basic conditions, which are expected to be synchronous, with simultaneous bond-breaking and bond-forming. Under acidic conditions, the calculations can model the more asynchronous, SN1-like transition states with significant charge separation.

The following table provides hypothetical activation energy data for the reaction of an azide (B81097) nucleophile with a model 2,3-epoxy alcohol, illustrating the type of information that can be obtained from transition state analysis.

Reaction PathwayCatalystCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Major Product
Attack at C2 None25.8-
Attack at C3 None28.2C2-attack product
Attack at C2 Lewis Acid18.5-
Attack at C3 Lewis Acid16.9C3-attack product

This data is illustrative and based on computational studies of similar epoxide ring-opening reactions. Specific calculations for this compound are required for precise values.

Solvent Effects and Catalytic Activation Studies

The solvent plays a crucial role in the reactions of epoxides, influencing both the reaction rate and selectivity. nih.gov Polar protic solvents, such as methanol or water, can stabilize charged intermediates and transition states through hydrogen bonding, potentially favoring more SN1-like mechanisms. Aprotic polar solvents, like DMF or DMSO, can also influence reaction rates by solvating cations but leaving anions more "naked" and nucleophilic. Computational studies can model these solvent effects using either continuum solvation models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. These models can help to explain experimentally observed solvent-dependent changes in reaction outcomes.

Catalysts are often employed to enhance the reactivity and control the selectivity of epoxide ring-opening reactions. Lewis acids (e.g., Ti(OiPr)4, AlCl3) can coordinate to the epoxide oxygen, further polarizing the C-O bonds and making the carbon atoms more electrophilic. ucdavis.edu This activation can lower the energy barrier for nucleophilic attack. Computational studies can model the interaction between the catalyst, the epoxide, and the nucleophile, providing insights into the mechanism of catalytic activation. For example, calculations can reveal how the catalyst influences the charge distribution in the epoxide ring and the relative energies of the transition states for attack at C2 versus C3.

Similarly, Brønsted acids can catalyze the reaction by protonating the epoxide oxygen. Quantum chemical calculations can model this protonation step and the subsequent nucleophilic attack, helping to elucidate the catalytic cycle. The choice of catalyst and solvent system is therefore critical in directing the stereoselective transformations of this compound, and computational studies provide a powerful framework for understanding and predicting these effects.

Advanced Analytical Characterization of 3 Benzyloxiran 2 Yl Methanol and Its Derivatives

Spectroscopic Techniques for Structural and Stereochemical Elucidation

Spectroscopic methods form the cornerstone of the structural analysis of (3-Benzyloxiran-2-yl) methanol (B129727), providing detailed information about its atomic connectivity and spatial arrangement.

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of (3-Benzyloxiran-2-yl) methanol. While specific spectral data for this exact molecule is not widely published, analysis of closely related structures such as phenyl glycidyl ether allows for an accurate prediction of the expected chemical shifts and coupling constants. rsc.orgresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the different proton environments in the molecule. The aromatic protons of the benzyl (B1604629) group would appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (PhCH₂) would likely resonate as two distinct signals due to their diastereotopic nature, further split by geminal coupling. The protons on the oxirane ring and the methanol group constitute a complex spin system, with their chemical shifts and coupling patterns being highly diagnostic of the stereochemistry.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The aromatic carbons of the benzyl group are expected to appear in the δ 125-140 ppm region. The benzylic carbon, the two oxirane carbons, and the hydroxymethyl carbon would have characteristic shifts in the aliphatic region of the spectrum. The precise chemical shifts of the oxirane carbons are particularly sensitive to the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the benzyl, oxirane, and methanol fragments. youtube.comresearchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s). youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is vital for establishing the connectivity between the different structural fragments, such as linking the benzyl group to the oxirane ring. youtube.comresearchgate.net

NucleusTechniqueExpected Chemical Shift Range (ppm)Information Provided
¹H1D NMR~7.2-7.4 (aromatic), ~4.5 (benzylic), ~2.5-4.0 (oxirane and CH₂OH)Proton environment, multiplicity, and integration
¹³C1D NMR~125-140 (aromatic), ~70-80 (benzylic), ~45-65 (oxirane and CH₂OH)Number of unique carbons and their electronic environment
¹H-¹HCOSYN/AScalar coupling between protons
¹H-¹³CHSQCN/ADirect one-bond C-H correlations
¹H-¹³CHMBCN/ALong-range (2-3 bond) C-H correlations

Chiral chromatography is the primary technique for separating the enantiomers of this compound and determining the enantiomeric excess (e.e.) of a sample. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the enantioseparation of chiral compounds, including epoxides. phenomenex.com Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective. researchgate.netindexcopernicus.com The separation is typically achieved in normal-phase mode using a mobile phase consisting of a mixture of a hydrocarbon (like hexane or heptane) and an alcohol (such as isopropanol or ethanol). indexcopernicus.comnih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Chiral Gas Chromatography (GC): For volatile compounds or those that can be derivatized to increase volatility, chiral GC is a powerful alternative. gcms.czchromatographyonline.com Cyclodextrin-based chiral stationary phases are commonly used for the separation of chiral epoxides and alcohols. chromatographyonline.com The enantiomers of this compound could potentially be separated directly or after derivatization of the hydroxyl group to form, for example, an ester or a silyl ether.

TechniqueTypical Stationary PhaseTypical Mobile/Carrier PhasePurpose
Chiral HPLCPolysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Hexane/IsopropanolEnantiomeric separation and e.e. determination
Chiral GCCyclodextrin derivativesHelium, HydrogenEnantiomeric separation of volatile analytes

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. When coupled with a chromatographic technique like GC-MS or LC-MS, it becomes a highly specific analytical tool.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of its structure. Key fragmentation pathways for related ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the benzyl group. libretexts.orgwhitman.edumiamioh.edu The most abundant fragment ion is often the tropylium ion (m/z 91) resulting from the cleavage and rearrangement of the benzyl group. Other significant fragments would arise from the cleavage of the oxirane ring.

Expected Fragment Ionm/zOrigin
[M]⁺164Molecular Ion
[M - CH₂OH]⁺133Loss of the hydroxymethyl group
[C₇H₇]⁺91Tropylium ion (from benzyl group)
[C₆H₅]⁺77Phenyl cation

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in this compound. The IR spectrum provides a molecular fingerprint, with characteristic absorption bands for the hydroxyl, benzyl, and oxirane groups.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations of the benzyl group typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl methylene and oxirane ring appear just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

C-O Stretches: The spectrum is expected to show strong C-O stretching bands. The C-O stretch of the primary alcohol will likely be around 1050 cm⁻¹, while the C-O-C stretches of the oxirane ring will appear in the 800-950 cm⁻¹ and ~1250 cm⁻¹ regions. The asymmetric stretching of the oxirane ring is a particularly useful diagnostic peak. acs.org

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
Hydroxyl (O-H)3200-3600 (broad)Stretching
Aromatic C-H3000-3100Stretching
Aliphatic C-H2850-3000Stretching
Aromatic C=C1450-1600Stretching
Oxirane C-O-C~1250 and 800-950Asymmetric and Symmetric Stretching
Alcohol C-O~1050Stretching

X-ray Crystallography for Absolute Configuration Determination (if applicable to derivatives)

While this compound is a liquid at room temperature, its absolute configuration can be unequivocally determined by single-crystal X-ray diffraction if a suitable crystalline derivative can be prepared. This is often achieved by reacting the hydroxyl group with a chiral or achiral reagent that induces crystallization. For example, forming an ester with a substituted benzoic acid or a urethane with a substituted isocyanate can yield a solid derivative.

The analysis of the diffraction pattern produced by the crystal provides a three-dimensional map of the electron density, revealing the precise spatial arrangement of every atom in the molecule. nih.goveurjchem.com For a chiral molecule, this allows for the unambiguous assignment of the R or S configuration at each stereocenter. The Flack parameter is a key value in the refinement of the crystal structure of a non-centrosymmetric crystal that allows for the determination of the absolute configuration.

Polarimetry for Optical Rotation Measurement

Polarimetry is a classical technique used to measure the optical activity of a chiral compound. wikipedia.org Enantiomers rotate the plane of plane-polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is measured under standard conditions of temperature, wavelength (typically the sodium D-line at 589 nm), concentration, and solvent.

For this compound, each enantiomer will have a specific rotation of the same magnitude but opposite sign (e.g., [α]D = +x° for one enantiomer and -x° for the other). The measured optical rotation of a sample can be used to calculate its enantiomeric excess if the specific rotation of the enantiomerically pure substance is known. sigmaaldrich.com It is important to note that the magnitude and even the sign of the optical rotation can be highly dependent on the solvent used. researchgate.net

Development of Novel Analytical Methods for this compound Research

The pursuit of enantiomerically pure forms of (3-Benzyloxiran-2-yl)methanol and its derivatives, which are valuable chiral building blocks in organic synthesis, necessitates the development of sophisticated and reliable analytical methodologies. Research in this area is focused on enhancing the resolution, sensitivity, and efficiency of analytical techniques to accurately determine enantiomeric purity and quantify these compounds in various matrices. Innovations span across chromatographic, spectroscopic, and sensor-based platforms, aiming to address the challenges posed by the structural similarities of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC stands as a cornerstone for the enantioselective analysis of (3-Benzyloxiran-2-yl)methanol. The development of novel methods in this domain primarily revolves around the exploration of new chiral stationary phases (CSPs) and the optimization of mobile phase compositions to achieve superior separation.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated considerable success in resolving the enantiomers of chiral epoxides. researchgate.net The chiral recognition mechanism is predicated on the formation of transient diastereomeric complexes between the analyte and the chiral selector, involving a combination of hydrogen bonding, π-π stacking, and steric interactions. mdpi.com The benzyl group and the hydroxyl and oxirane functionalities of (3-Benzyloxiran-2-yl)methanol are critical for these interactions.

Research into novel HPLC methods would involve screening a variety of polysaccharide-based columns, such as those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamoyl)cellulose as chiral selectors, to identify the one furnishing the best enantioselectivity. mdpi.com Method development would systematically investigate the influence of the mobile phase, comparing normal-phase (e.g., n-hexane/alcohol mixtures) and polar organic modes (e.g., acetonitrile/alcohol mixtures). researchgate.net The choice and concentration of the alcohol modifier (e.g., ethanol, isopropanol) are crucial parameters that are fine-tuned to optimize resolution and analysis time.

Table 1: Illustrative Parameters for Chiral HPLC Method Development for (3-Benzyloxiran-2-yl)methanol

ParameterCondition 1 (Normal-Phase)Condition 2 (Polar Organic)Rationale for Investigation
Chiral Stationary Phase CHIRAL ART Cellulose-SCCHIRAL ART Amylose-SAEvaluate different chiral selectors for optimal enantiorecognition.
Mobile Phase n-Hexane/Ethanol (90:10, v/v)Acetonitrile/Methanol (80:20, v/v)Assess separation under different polarity conditions.
Flow Rate 1.0 mL/min0.8 mL/minOptimize for resolution and analysis time.
Column Temperature 25°C30°CInvestigate the effect of temperature on enantioselectivity.
Detection UV at 254 nmUV at 254 nmStandard detection for the aromatic moiety.

Enantioselective Gas Chromatography (GC) Techniques

For volatile derivatives of (3-Benzyloxiran-2-yl)methanol, chiral Gas Chromatography (GC) presents a high-resolution alternative. The development of novel GC methods hinges on the use of capillary columns coated with chiral stationary phases, most commonly derivatized cyclodextrins. gcms.cz These cyclodextrin-based phases create a chiral environment within the column, allowing for the differential interaction and subsequent separation of enantiomers. The formation of inclusion complexes is a key mechanism governing this separation. gcms.cz

A typical developmental workflow would involve the derivatization of the hydroxyl group of (3-Benzyloxiran-2-yl)methanol, for instance, through acetylation, to enhance its volatility and thermal stability. Subsequently, a range of chiral capillary columns, such as those based on permethylated beta-cyclodextrin, would be evaluated to find the optimal phase for resolving the derivatized enantiomers. gcms.cz The temperature program of the GC oven is a critical parameter that is meticulously optimized to achieve baseline separation.

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and minimal sample consumption. chromatographytoday.comspringernature.com The development of novel CE methods for (3-Benzyloxiran-2-yl)methanol would focus on the use of chiral selectors added to the background electrolyte. Cyclodextrins and their derivatives are the most widely used chiral selectors in CE due to their versatility and broad applicability. springernature.comresearchgate.net

Since (3-Benzyloxiran-2-yl)methanol is a neutral compound, its separation would be achieved using Micellar Electrokinetic Chromatography (MEKC) with a chiral selector. Anionic cyclodextrins, such as sulfated-β-cyclodextrin, are often employed as they can interact with the neutral analyte while being electrophoretically mobile. mdpi.com Method development would entail optimizing the type and concentration of the chiral selector, the pH of the background electrolyte, and the applied voltage to maximize the enantiomeric resolution.

Advanced Spectroscopic and Chemometric Approaches

Recent advancements have explored the use of spectroscopic techniques coupled with chemometrics for the analysis of chiral compounds without the need for physical separation. nsf.govnih.govnsf.gov A novel approach for the analysis of (3-Benzyloxiran-2-yl)methanol could involve the use of a chiral derivatizing agent that reacts with the alcohol functionality to produce diastereomers with distinct spectroscopic properties.

Alternatively, chiroptical spectroscopy, such as Circular Dichroism (CD), can be employed. The development of a chemometric model based on UV and CD spectral data could allow for the simultaneous quantification of both enantiomers in a mixture. nih.gov This involves creating a calibration set with varying ratios of the enantiomers and using partial least squares (PLS) regression to build a predictive model. nsf.gov

Nuclear Magnetic Resonance (NMR) spectroscopy also offers powerful tools for stereochemical analysis. Advanced NMR techniques, potentially in combination with chiral solvating agents or through the use of computational methods like DFT-GIAO calculations, can be developed to determine the relative and absolute stereochemistry of (3-Benzyloxiran-2-yl)methanol and its derivatives. researchgate.netacs.org

Table 2: Comparison of Novel Analytical Method Development Strategies

TechniquePrinciple of EnantioseparationKey Developmental ParametersPotential Advantages
Chiral HPLC Differential interaction with a chiral stationary phase.CSP type, mobile phase composition, temperature.Broad applicability, established methodology.
Chiral GC Partitioning into a chiral stationary phase.CSP type, temperature program, derivatization.High resolution for volatile compounds.
Chiral CE Differential complexation with a chiral selector in the electrolyte.Chiral selector type and concentration, pH, voltage.High efficiency, low sample consumption.
Spectroscopy with Chemometrics Spectroscopic differentiation of enantiomers or their diastereomeric derivatives.Choice of spectroscopic method (UV, CD), chemometric model development.Rapid, non-separative analysis of mixtures.

Derivatization Strategies for Enhanced Detection

For analytical scenarios requiring higher sensitivity, particularly when using detectors like UV-Visible or fluorescence, derivatization of (3-Benzyloxiran-2-yl)methanol can be a valuable strategy. Since the native molecule may lack a sufficiently strong chromophore or fluorophore for trace-level detection, the introduction of a suitable tag via a chemical reaction can significantly enhance its detectability. taylorfrancis.comjournalajacr.com

Novel methods could be developed using derivatizing reagents that specifically target the hydroxyl group of (3-Benzyloxiran-2-yl)methanol. For UV-Vis detection, reagents containing nitroaromatic or other highly conjugated systems can be employed. researchgate.net For fluorescence detection, which typically offers higher sensitivity, reagents such as dansyl chloride or fluorescamine could be explored. researchgate.net The development of such a method would involve optimizing the reaction conditions (e.g., solvent, temperature, reaction time, and pH) to ensure complete and reproducible derivatization. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.